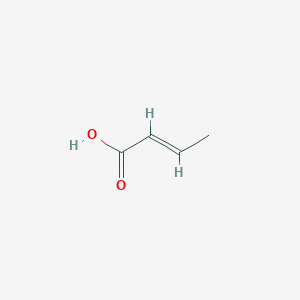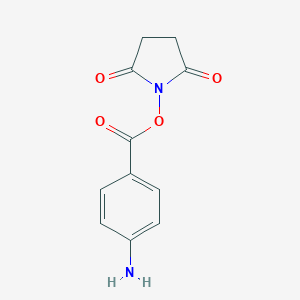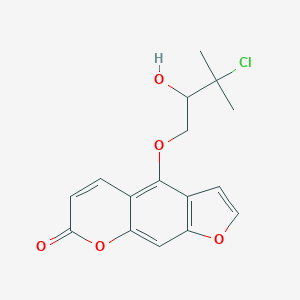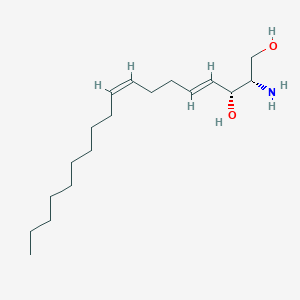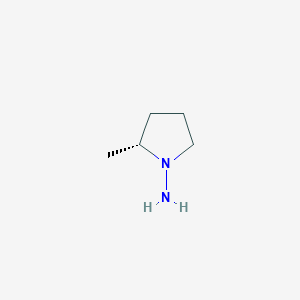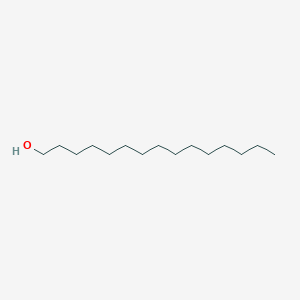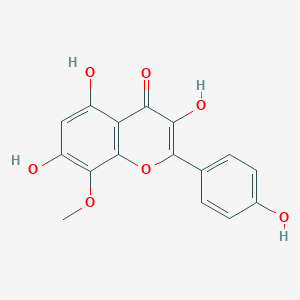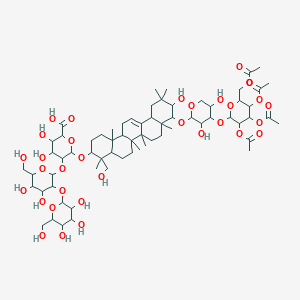
4-Butoxy-2,3-difluorophenol
Overview
Description
4-Butoxy-2,3-difluorophenol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenol ring
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Butoxy-2,3-difluorophenol may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
It is known to have high gastrointestinal absorption . It is an inhibitor of CYP1A2 and CYP2D6, enzymes involved in drug metabolism .
Result of Action
As a component in Suzuki–Miyaura coupling, it contributes to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
In the context of suzuki–miyaura coupling, the reaction conditions are known to be exceptionally mild and tolerant to various functional groups .
Biochemical Analysis
Biochemical Properties
It is known that it has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2D6 enzymes .
Molecular Mechanism
It is known to interact with certain enzymes such as CYP1A2 and CYP2D6
Metabolic Pathways
It is known to interact with certain enzymes , but the specific pathways and the role of 4-Butoxy-2,3-difluorophenol in these pathways need to be investigated further.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorophenol typically involves the introduction of the butoxy group and fluorine atoms onto a phenol ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-2,3-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms and butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Butoxy-2,3-difluorophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 4-Butoxyphenol
- 2,3-Difluorophenol
- 4-Methoxy-2,3-difluorophenol
Comparison: 4-Butoxy-2,3-difluorophenol is unique due to the combination of the butoxy group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, compared to similar compounds. For instance, 4-Butoxyphenol lacks the fluorine atoms, which significantly affects its chemical behavior and applications.
Properties
IUPAC Name |
4-butoxy-2,3-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFTTYLLNVHBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598113 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136239-68-4 | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-2,3-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

